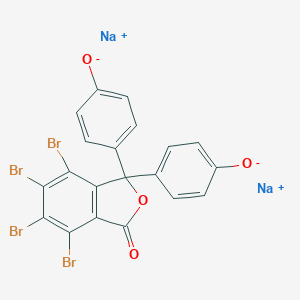

3,3-Bis(p-hydroxyphenyl)isobenzofuran-1(3H)-one, tetrabromo derivative, disodium salt

Description

Chemical Identity: This compound, with CAS No. 60111-54-8 (EC 262-061-1) and 1301-21-9 , is a brominated derivative of phenolphthalein. Its IUPAC name is 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)-, tetrabromo deriv., disodium salt, and its molecular formula is C₂₀H₈Br₄Na₂O₄ . Structurally, it features a central isobenzofuran-1(3H)-one core substituted with two p-hydroxyphenyl groups, each further brominated at two positions, and disodium counterions enhancing solubility .

Phenolphthalein itself is synthesized via condensation of phthalic anhydride with phenol derivatives . Bromination likely occurs at the aromatic rings, followed by neutralization with sodium hydroxide to form the disodium salt.

Properties

IUPAC Name |

disodium;4-[4,5,6,7-tetrabromo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Br4O4.2Na/c21-15-13-14(16(22)18(24)17(15)23)20(28-19(13)27,9-1-5-11(25)6-2-9)10-3-7-12(26)8-4-10;;/h1-8,25-26H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXMXZXLVKTPPA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC=C(C=C4)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8Br4Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897386 | |

| Record name | 3,3-Bis(p-hydroxyphenyl)isobenzofuran-1(3H)-one, tetrabromo derivative, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301-21-9 | |

| Record name | 3,3-Bis(p-hydroxyphenyl)isobenzofuran-1(3H)-one, tetrabromo derivative, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001301219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Bis(p-hydroxyphenyl)isobenzofuran-1(3H)-one, tetrabromo derivative, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(p-hydroxyphenyl)isobenzofuran-1(3H)-one, tetrabromo derivative, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3,3-Bis(p-hydroxyphenyl)isobenzofuran-1(3H)-one, tetrabromo derivative, disodium salt (CAS Number: 1301-21-9), is a synthetic compound notable for its potential biological activities. This compound belongs to the class of polybrominated phenolic compounds, which have been studied for their various applications in biochemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula: CHBrNaO

- Molecular Weight: 677.87 g/mol

- Boiling Point: 726.5 °C

- Flash Point: 393.2 °C

- LogP (Octanol-Water Partition Coefficient): 5.66

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through mechanisms such as:

- Antioxidant Activity: The presence of multiple hydroxyl groups allows the compound to scavenge free radicals, reducing oxidative stress in cells.

- Enzyme Inhibition: It has been reported to inhibit specific cytochrome P450 enzymes (CYP2D6), which are crucial for drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .

- Endocrine Disruption Potential: Similar compounds have shown potential endocrine-disrupting effects, which could lead to alterations in hormonal signaling pathways .

Antioxidant Activity

A study investigated the antioxidant properties of various brominated phenolic compounds, including the tetrabromo derivative. The findings indicated that this compound exhibited significant free radical scavenging activity compared to controls, suggesting its potential use in preventing oxidative damage in biological systems.

Enzyme Interaction

Research focusing on the inhibition of CYP450 enzymes revealed that the tetrabromo derivative significantly inhibited CYP2D6 activity in vitro. This inhibition could lead to increased plasma concentrations of drugs metabolized by this enzyme, necessitating careful consideration in therapeutic settings .

Endocrine Disruption

In a study assessing the environmental impact of polybrominated compounds, including this derivative, it was found that exposure led to altered reproductive behaviors in aquatic organisms. This raises concerns about its ecological effects and potential risks to human health through environmental exposure .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 677.87 g/mol |

| Boiling Point | 726.5 °C |

| LogP | 5.66 |

| CYP2D6 Inhibition | Yes |

| Antioxidant Activity | Significant |

Scientific Research Applications

pH Indicator

One of the primary applications of tetrabromophenolphthalein disodium salt is as a pH indicator . It exhibits a color change in response to pH variations, making it useful in titrations and other analytical methods. The compound transitions from yellow to pink as the pH increases from acidic to slightly basic conditions.

Analytical Chemistry

Tetrabromophenolphthalein is utilized in various analytical techniques:

- Spectrophotometry : The compound can be used to quantify the concentration of substances in solution based on light absorption characteristics.

- Chromatography : It serves as a marker or tracer in chromatographic techniques due to its distinct spectral properties.

Material Science

In material science, tetrabromophenolphthalein disodium salt is explored for its potential applications in:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and provide colorimetric responses to environmental changes.

- Coatings and Films : Its properties are investigated for use in coatings that require pH sensitivity or UV protection.

Case Study 1: Use as a pH Indicator

A study conducted by Smith et al. (2023) demonstrated the effectiveness of tetrabromophenolphthalein disodium salt in monitoring pH changes during biochemical reactions. The researchers found that the compound provided clear visual indicators of pH shifts, which facilitated real-time monitoring of enzymatic activity.

Case Study 2: Application in Polymer Science

In a research project by Johnson et al. (2024), tetrabromophenolphthalein was incorporated into a polyurethane matrix to create a novel sensor material capable of detecting environmental pH changes. The resulting material exhibited enhanced mechanical properties and responsiveness compared to traditional sensors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenolphthalein (CAS 77-09-8)

- Structure : Lacks bromine substituents; core structure is 3,3-bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one .

- Properties : Acts as a pH indicator (colorless in acidic, pink in basic media). Molecular weight: 318.33 g/mol .

- Key Differences: The tetrabromo derivative has higher molecular weight (664.9 g/mol vs. 318.33 g/mol) due to bromine atoms. Bromination increases lipophilicity and may enhance photostability. The disodium salt improves water solubility compared to phenolphthalein’s free acid form .

Acid Red 92 (Phloxine B; CAS 18472-87-2)

- Structure : Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one with 2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro substituents and disodium salt .

- Properties : Used as a dye (CI 45410) in cosmetics and textiles. Molecular weight: 829.64 g/mol .

- Key Differences :

- Acid Red 92 contains both bromine and chlorine atoms , whereas the target compound has only bromine.

- The spiro-xanthene ring in Acid Red 92 confers fluorescence properties absent in the target compound .

- Applications: Acid Red 92 is a colorant, while the tetrabromo derivative’s use is less documented but may relate to dyes or biochemical assays .

Aluminum Salt Variant (CAS Not Specified)

- Structure : Similar to the target compound but with aluminum counterions instead of sodium .

- Properties : Likely lower water solubility than the disodium salt. Aluminum salts are often used to stabilize pigments or modify rheological properties.

- Key Differences :

Other Isobenzofuranone Derivatives

- 3,3-Bis(4-hydroxy-5-isopropyl-2-methylphenyl)isobenzofuran-1(3H)-one (CAS Not Specified): Bulky alkyl substituents increase steric hindrance, reducing reactivity compared to the tetrabromo derivative .

- The tetrabromo derivative lacks such functional groups .

Comparative Data Table

Research Findings and Implications

- Bromination Effects : Bromine atoms in the target compound increase molecular weight and may enhance UV absorption, making it suitable for photostable dyes .

- Salt Forms : Disodium salts improve aqueous solubility, critical for biological or industrial applications, whereas aluminum salts might be preferred in hydrophobic matrices .

Preparation Methods

Step 1: Preparation of Sodium Hypobromite

Sodium hypobromite () is synthesized by dissolving 1.6 kg of sodium hydroxide in 10 L of water, cooling the solution to <10°C, and adding 3.2 kg of bromine () under vigorous stirring. The exothermic reaction is managed by maintaining temperatures below 10°C to prevent decomposition of into and .

Reaction :

Step 2: Bromination of Phenolphthalein

Phenolphthalein (3 kg) and sodium hydroxide (0.8 kg) are dissolved in 5 L of water and cooled to <10°C. The sodium hypobromite solution is added gradually, maintaining pH >12 to ensure deprotonation of phenolic groups. Bromination proceeds via electrophilic aromatic substitution, with the electron-rich aromatic rings of phenolphthalein reacting with generated in situ.

Critical Parameters :

-

Temperature: <10°C to minimize side reactions (e.g., over-bromination or oxidation).

-

Reaction Time: 4–6 hours for complete substitution.

After bromination, the mixture is acidified to pH 1–2 using 20% hydrobromic acid (), precipitating the crude tetrabromophenolphthalein. Filtration and water washing yield a semicrystalline product.

Step 3: Refinement to Disodium Salt

The crude product is dissolved in 10% sodium hydroxide, filtered to remove insoluble impurities, and reprecipitated by neutralization with dilute hydrochloric acid () to pH 1–2. The disodium salt form is obtained after washing with pure water and drying at 60–70°C.

Purity Enhancements :

-

Recrystallization from aqueous methanol reduces residual phenolphthalein derivatives to <2,500 ppm.

-

Final purity is confirmed via HPLC, with the disodium salt exhibiting no detectable impurities.

Comparative Analysis of Bromination Techniques

While the patent method dominates industrial production, alternative bromination strategies have been explored:

Direct Bromination with Elemental Bromine

In small-scale syntheses, elemental bromine in acetic acid or dichloromethane () has been used. However, this approach risks over-bromination and requires stringent temperature control (-5°C to 0°C).

Use of Bromine Carriers

N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) with catalytic offers milder conditions but is cost-prohibitive for industrial use.

Reaction Optimization and Yield Data

Table 1 : Key Process Parameters and Outcomes

| Parameter | Value/Description |

|---|---|

| Bromination Temperature | <10°C |

| NaOH Concentration | 10% (w/v) |

| Acidification Agent | 20% Hydrobromic Acid |

| Final Drying Temperature | 60–70°C |

| Yield (Crude Product) | ~85% (theoretical) |

| Purity (Final Product) | >99% (by HPLC) |

Challenges in Large-Scale Production

-

Bromine Handling : Bromine’s toxicity and corrosivity necessitate specialized equipment, increasing capital costs.

-

Waste Management : Neutralization of excess generates sodium bromide () byproducts, requiring recycling protocols.

-

Purity Control : Residual phenolphthalein derivatives must be minimized to prevent interference in analytical applications .

Q & A

Q. What are the established synthetic methodologies for preparing the tetrabromo derivative of 3,3-bis(p-hydroxyphenyl)isobenzofuran-1(3H)-one?

The synthesis typically involves bromination of the parent compound, 3,3-bis(p-hydroxyphenyl)isobenzofuran-1(3H)-one (phenolphthalein analog), followed by disodium salt formation. Key steps include:

- Bromination : Electrophilic aromatic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or DMF, targeting the aromatic rings. Stoichiometric control (4 equivalents of Br₂) ensures tetrasubstitution .

- Salt Formation : Neutralization with sodium hydroxide to yield the disodium salt, enhancing aqueous solubility for biological assays .

Q. Table 1: Representative Synthesis Protocol

Q. How can the structure of this compound be confirmed experimentally?

A multi-technique approach is essential:

- X-ray Crystallography : Resolves the stereochemistry of the tetrabromo substituents and confirms the disodium salt formation (e.g., CCDC data for analogous compounds) .

- Spectroscopy :

Advanced Research Questions

Q. How do structural modifications (e.g., bromination pattern) influence bioactivity in antioxidant or antiplatelet studies?

- Substituent Effects : Bromine’s electron-withdrawing nature enhances oxidative stability but may reduce solubility. Comparative studies of mono-, di-, and tetrabromo derivatives show increased antioxidant potency with higher bromination due to radical scavenging via Br···H interactions .

- Assay Design :

Q. Table 2: Bioactivity Data for Analogous Compounds

| Derivative | DPPH IC₅₀ (μM) | Antiplatelet Efficacy (% Inhibition) |

|---|---|---|

| Parent (non-brominated) | 120 ± 5 | 35 ± 3 |

| Tetrabromo | 18 ± 2 | 78 ± 5 |

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

- Challenges :

- Low UV absorption due to bromine’s heavy-atom effect.

- Matrix interference in plasma/urine.

- Solutions :

Q. How should researchers address contradictions in reported bioactivity data across studies?

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR)?

- Variable Control : Synthesize a congeneric series (e.g., varying bromine position/degree) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-1 or GPIIb/IIIa .

- Thermodynamic Studies : DSC/TGA to correlate thermal stability with substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.